molecular formula C14H17N5O4S B11417417 1-(4-methoxyphenyl)sulfonyl-N-(1,2,4-triazol-4-yl)pyrrolidine-2-carboxamide

1-(4-methoxyphenyl)sulfonyl-N-(1,2,4-triazol-4-yl)pyrrolidine-2-carboxamide

Cat. No.: B11417417
M. Wt: 351.38 g/mol
InChI Key: CRQUHORTLCPXOF-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)sulfonyl-N-(1,2,4-triazol-4-yl)pyrrolidine-2-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrrolidine ring, a triazole ring, and a methoxyphenyl sulfonyl group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methoxyphenyl)sulfonyl-N-(1,2,4-triazol-4-yl)pyrrolidine-2-carboxamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Triazole Ring: The triazole ring is often introduced via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, using azides and alkynes.

    Attachment of the Methoxyphenyl Sulfonyl Group: The methoxyphenyl sulfonyl group can be introduced through sulfonylation reactions using sulfonyl chlorides and appropriate bases.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)sulfonyl-N-(1,2,4-triazol-4-yl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-Methoxyphenyl)sulfonyl-N-(1,2,4-triazol-4-yl)pyrrolidine-2-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)sulfonyl-N-(1,2,4-triazol-4-yl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(4-Methoxyphenyl)sulfonyl-N-(1,2,4-triazol-4-yl)pyrrolidine-2-carboxamide
  • This compound derivatives
  • Other pyrrolidine-based compounds

Uniqueness: this compound is unique due to its combination of a pyrrolidine ring, a triazole ring, and a methoxyphenyl sulfonyl group. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds.

Properties

Molecular Formula

C14H17N5O4S

Molecular Weight

351.38 g/mol

IUPAC Name

1-(4-methoxyphenyl)sulfonyl-N-(1,2,4-triazol-4-yl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C14H17N5O4S/c1-23-11-4-6-12(7-5-11)24(21,22)19-8-2-3-13(19)14(20)17-18-9-15-16-10-18/h4-7,9-10,13H,2-3,8H2,1H3,(H,17,20)

InChI Key

CRQUHORTLCPXOF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NN3C=NN=C3

Origin of Product

United States

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